



The Discovery and Synthesis of GSK583: A Technical Whitepaper

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Compound of Interest		
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Introduction

GSK583, chemically known as 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a crucial serine/threonine kinase that functions as a key signaling node in the innate immune system.[1][2][3][4][5] It mediates downstream signaling from the intracellular pattern recognition receptors, NOD1 and NOD2, which recognize bacterial peptidoglycans.[1][2][3][5] Activation of the NOD-RIPK2 pathway leads to the production of proinflammatory cytokines, and its dysregulation has been implicated in various inflammatory and autoimmune diseases.[6] GSK583 was developed as a chemical probe to elucidate the role of RIPK2 in these pathological processes.[1][2][3][4][7][5] Despite its utility as a research tool, certain liabilities, including off-target effects, precluded its development as a clinical drug candidate.[8][9][10] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of GSK583.

Discovery and Development

The discovery of GSK583 was the result of a focused medicinal chemistry effort aimed at identifying potent and selective inhibitors of RIPK2. The development process involved structure-activity relationship (SAR) studies to optimize a 4-aminoquinoline scaffold.[9] These studies led to the identification of GSK583, which demonstrated excellent kinase selectivity and the ability to modulate inflammatory responses in both in vitro and in vivo models.[9]



Synthesis of GSK583

The synthesis of GSK583 involves a multi-step process. A general synthetic route for analogous 4-aminoquinoline derivatives begins with the reaction of a 6-bromo-4-chloroquinoline with an appropriate amine.[11] This is followed by a Suzuki coupling reaction to introduce the tert-butylsulfonyl moiety at the 6-position.

A plausible synthetic scheme is as follows:

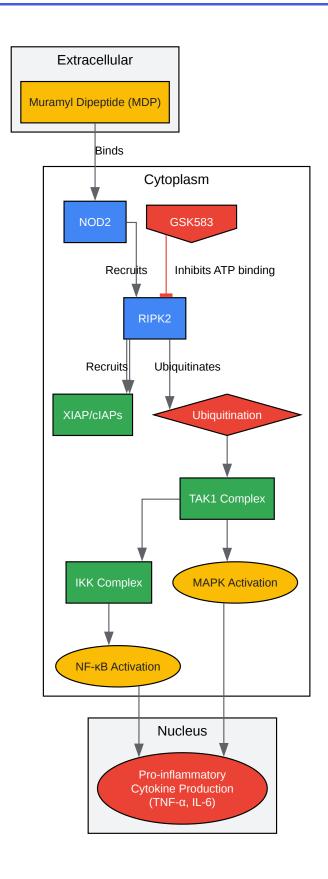
- Nucleophilic Aromatic Substitution: 4,6-dichloroquinoline is reacted with 5-fluoro-1H-indazol-3-amine in the presence of a suitable base and solvent to form N-(6-chloroquinolin-4-yl)-5-fluoro-1H-indazol-3-amine.
- Thiolation: The resulting intermediate is then reacted with sodium tert-butylsulfinate in a polar aprotic solvent such as DMF or DMSO to introduce the tert-butylthio group at the 6-position via nucleophilic aromatic substitution.
- Oxidation: The tert-butylthio group is subsequently oxidized to the corresponding tert-butylsulfonyl group using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or Oxone® to yield the final product, GSK583.

Mechanism of Action

GSK583 functions as an ATP-competitive inhibitor of RIPK2.[12] The X-ray co-crystal structure of GSK583 bound to the ATP-binding pocket of RIPK2 reveals key interactions.[9] A critical hydrogen bond is formed between the N1 of the indazole ring of GSK583 and the side chain of Asp164 in the kinase domain of RIPK2.[9] Additionally, the 4-aminoquinoline core forms a hinge-binding interaction with the backbone of Met98 in the hinge region of the kinase.[9] These interactions stabilize the inhibitor within the active site, preventing the binding of ATP and subsequent autophosphorylation and activation of RIPK2.

Signaling Pathways and Experimental Workflows NOD2 Signaling Pathway and Inhibition by GSK583



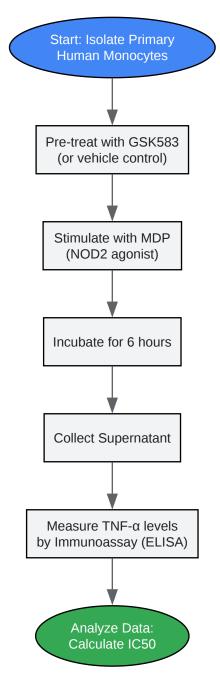


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Caption: NOD2 signaling pathway and the inhibitory action of GSK583 on RIPK2.



Experimental Workflow for Cellular Activity Assessment



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Caption: Workflow for determining the cellular potency of GSK583.

Quantitative Data Summary In Vitro and Cellular Activity of GSK583



Target/Assay	Species	IC50	Reference
RIPK2 (cell-free)	Human	5 nM	[8][13][14][15]
RIPK2 (cell-free)	Rat	2 nM	[16][17]
RIPK3 (cell-free)	Human	16 nM	[8]
MDP-stimulated TNF- α production	Human Monocytes	8 nM	[8][11][13]
MDP-stimulated TNF- α production	Human Whole Blood	237 nM	[11][13][18]
MDP-stimulated TNF- α production	Rat Whole Blood	133 nM	[13]
TNF-α and IL-6 production	Human Crohn's/Ulcerative Colitis Biopsies	~200 nM	[8][11][18]

Off-Target Activity of GSK583

Off-Target	Assay Type	IC50	Reference
hERG Channel	Ion Channel Assay	7.45 μΜ	[12]
CYP3A4	P450 Inhibition Assay	5 μΜ	[8][12]

Detailed Experimental Protocols RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the binding of GSK583 to the ATP pocket of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.

Materials:

Full-length FLAG His-tagged RIPK2



- Fluorescently labeled ATP-competitive ligand
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 1 mM CHAPS
- GSK583 stock solution in 100% DMSO
- 384-well, low-volume, black polystyrene microplates

Procedure:

- Prepare serial dilutions of GSK583 in 100% DMSO.
- Dispense 100 nL of the compound dilutions into the wells of the microplate.
- Add 5 μL of RIPK2 enzyme solution (at twice the final assay concentration) to each well.
- Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme binding.
- Add 5 μ L of the fluorescently labeled ligand solution (at twice the final assay concentration, e.g., 5 nM) to each well.
- Incubate at room temperature for at least 10 minutes in the dark.
- Measure fluorescence polarization using a suitable plate reader.
- Calculate the percent inhibition relative to control wells (DMSO only) and determine the IC50 value by fitting the data to a four-parameter logistic equation.[13][19]

Cellular Selectivity Assay in Primary Human Monocytes

This protocol assesses the ability of GSK583 to selectively inhibit NOD1/NOD2-mediated cytokine production.

Materials:

Primary human monocytes



GSK583

NOD1 agonist: iE-DAP (300 μg/mL)

• NOD2 agonist: MDP (1 μg/mL)

TLR2 agonist: Pam2Csk4 (10 ng/mL)

TLR4 agonist: Ultrapure LPS (10 ng/mL)

TLR7 agonist: Gardiquimod (10 μg/mL)

• IL-1R agonist: IL-1β (10 ng/mL)

• TNFR agonist: TNF-α (100 ng/mL)

• Immunoassay kits for TNF-α and IL-8

Procedure:

- Plate primary human monocytes in a 96-well plate.
- Pre-treat the cells with GSK583 (e.g., at 1 μM) or vehicle control for 30 minutes.[8]
- Stimulate the cells with the respective agonists for NOD1, NOD2, TLRs, IL-1R, or TNFR.
- Incubate the plate for 6 hours at 37°C.[8]
- Collect the cell culture supernatants.
- Measure the concentration of TNF-α (for NOD2, TLR2, TLR4, IL-1R stimulation) or IL-8 (for NOD1, TLR7, TNFR stimulation) using specific immunoassays.[12]
- Calculate the percent inhibition of cytokine release for each pathway compared to the vehicle-treated, stimulated control.[8]

Limitations of GSK583



While GSK583 is a valuable tool for in vitro and in vivo preclinical research, its progression as a therapeutic agent was halted due to several limiting factors:

- hERG Channel Inhibition: GSK583 exhibits activity against the hERG ion channel, which is associated with a risk of cardiac arrhythmias.[8][9][10]
- CYP3A4 Inhibition: The compound also inhibits the major drug-metabolizing enzyme
 CYP3A4, indicating a high potential for drug-drug interactions.[8]
- Suboptimal Pharmacokinetics: GSK583 has moderate oral bioavailability and a pharmacokinetic/pharmacodynamic (PK/PD) profile that was deemed unsuitable for further development.[8][9][10][11]

Conclusion

GSK583 is a seminal molecule in the study of RIPK2 biology. Its high potency and selectivity have enabled a deeper understanding of the role of the NOD-RIPK2 signaling pathway in inflammatory diseases.[1][2][3][4][7][5] The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing GSK583 as a chemical probe. The limitations that prevented its clinical development have also provided valuable insights for the design of next-generation RIPK2 inhibitors with improved safety and pharmacokinetic profiles.[9]

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